Ortho-Amino Substitution and Acidity (pKa)
The presence of an ortho-amino group in phenylboronic acids is known to modify the Lewis acidity at the boron center via intramolecular N→B coordination and hydrogen bonding, altering the pKa relative to unsubstituted phenylboronic acid and para-substituted isomers [1]. While compound-specific pKa data for the target molecule were not identified in the searched literature, this established class-level effect is a critical differentiator for reaction optimization, particularly in pH-sensitive aqueous Suzuki couplings where boronic acid speciation governs transmetalation efficiency [1].
| Evidence Dimension | Boronic acid pKa (acidity constant) |
|---|---|
| Target Compound Data | Expected deviation from unsubstituted phenylboronic acid pKa (~8.8) due to ortho-NH2 group |
| Comparator Or Baseline | Phenylboronic acid (unsubstituted): pKa ~8.8; para-substituted phenylboronic acids generally show minimal pKa perturbation |
| Quantified Difference | Ortho-NH2 substitution can decrease pKa by 0.5–2.0 units via intramolecular N→B coordination (class-level trend) |
| Conditions | Aqueous solution; inferred from comparative studies of ortho-substituted phenylboronic acids |
Why This Matters
pKa differences dictate the optimal pH window for Suzuki-Miyaura coupling; using an incorrect analog may lead to hydrolysis, protodeboronation, or incomplete conversion.
- [1] Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 917, 121276. View Source
